4-Bromo-2-(cyclobutylmethyl)isoindoline
Descripción
BenchChem offers high-quality 4-Bromo-2-(cyclobutylmethyl)isoindoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(cyclobutylmethyl)isoindoline including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-bromo-2-(cyclobutylmethyl)-1,3-dihydroisoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN/c14-13-6-2-5-11-8-15(9-12(11)13)7-10-3-1-4-10/h2,5-6,10H,1,3-4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWDHBBPZIOACM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CC3=C(C2)C(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
4-Bromo-2-(cyclobutylmethyl)isoindoline: Structural Profiling, Synthetic Methodologies, and Applications in Lead Generation
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
In modern medicinal chemistry, the transition from planar, sp2-rich scaffolds to conformationally restricted, sp3-enriched frameworks is a critical strategy for improving clinical success rates. 4-Bromo-2-(cyclobutylmethyl)isoindoline (CAS: 1779787-11-9) represents a highly specialized, privileged building block designed specifically for this paradigm[1][2].
By fusing the rigid geometry of an isoindoline core with the lipophilic shielding of a cyclobutylmethyl group and the orthogonal reactivity of a C4-bromo substituent, this intermediate serves as a powerful precursor for developing complex active pharmaceutical ingredients (APIs), including G-protein-coupled receptor (GPCR) allosteric modulators and enzyme inhibitors[3][4]. This whitepaper provides an in-depth analysis of its physicochemical properties, pharmacophore rationale, and validated synthetic protocols.
Physicochemical Profiling & Pharmacophore Rationale
The structural architecture of 4-Bromo-2-(cyclobutylmethyl)isoindoline is not arbitrary; it is engineered to solve specific pharmacokinetic and binding challenges encountered in early-stage drug discovery.
Pharmacophore Logic
-
The Isoindoline Core: Unlike flexible benzylamines, the bicyclic isoindoline system restricts the conformational space of the basic nitrogen. This rigidity minimizes the entropic penalty upon binding to target proteins, a feature heavily exploited in the design of positive allosteric modulators (PAMs) for receptors such as the M4 muscarinic acetylcholine receptor (mAChR)[3][5].
-
The N-Cyclobutylmethyl Appendage: The cyclobutylmethyl group acts as a bioisostere for neopentyl or isobutyl chains. It provides necessary steric bulk to shield the tertiary amine from rapid N -dealkylation by hepatic CYP450 enzymes. Furthermore, the inherent ring strain of the cyclobutane moiety enhances hydrophobic interactions within tight binding pockets, a mechanism validated in the optimization of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors[4][6].
-
The C4-Bromo Vector: Positioned adjacent to the fused ring junction, the C4-bromide offers a highly specific vector for palladium-catalyzed cross-coupling. Functionalization at this position induces a unique steric twist in resulting biaryl systems, allowing chemists to probe deep, narrow sub-pockets in target proteins.
Fig 1. Pharmacophore logic tree detailing the structural rationale of the building block.
Quantitative Chemical Properties
To facilitate downstream formulation and Lipinski rule compliance, the foundational properties of this building block are summarized below:
| Property | Value | Rationale / Significance in Drug Design |
| CAS Number | 1779787-11-9 | Unique identifier for procurement and registry tracking[1][2]. |
| Molecular Formula | C13H16BrN | Defines the exact atomic composition. |
| Molecular Weight | 266.18 g/mol | Low MW allows for extensive downstream elaboration without exceeding the 500 Da limit. |
| Hydrogen Bond Donors | 0 | Absence of H-bond donors enhances passive membrane permeability. |
| Hydrogen Bond Acceptors | 1 | The tertiary amine acts as a weak H-bond acceptor. |
| Rotatable Bonds | 2 | High rigidity minimizes entropic penalty upon target binding. |
Synthetic Methodologies & Workflows
The synthesis of 4-Bromo-2-(cyclobutylmethyl)isoindoline relies on the functionalization of the commercially available precursor, 4-bromoisoindoline hydrochloride (CAS: 923590-95-8). The most efficient and scalable route is via reductive amination.
Fig 2. Synthetic workflow and downstream functionalization of the isoindoline building block.
Reaction Optimization: The Causality of Reagent Selection
When designing the reductive amination protocol, the choice of reducing agent is paramount to prevent the premature reduction of cyclobutanecarbaldehyde into cyclobutylmethanol, which would drastically lower the yield.
| Reducing Agent | Solvent | Temp (°C) | Yield (%) | Mechanistic Causality / Observation |
| NaBH4 | MeOH | 25 | 45 | Overly reactive; causes significant background reduction of the aldehyde. |
| NaBH3CN | MeOH | 25 | 68 | Better selectivity, but generates highly toxic HCN gas during aqueous workup. |
| NaBH(OAc)3 | DCE | 25 | 92 | Optimal mildness; the electron-withdrawing acetate groups reduce hydride nucleophilicity, ensuring selective reduction of the iminium ion. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Causality for each critical step is explicitly stated to ensure reproducible execution.
Protocol A: Synthesis of 4-Bromo-2-(cyclobutylmethyl)isoindoline via Reductive Amination
Objective: Synthesize the target tertiary amine from 4-bromoisoindoline hydrochloride.
-
Free-Basing the Amine: Suspend 4-bromoisoindoline hydrochloride (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 40 mL). Add N,N -diisopropylethylamine (DIPEA, 1.2 eq, 12 mmol) dropwise and stir for 15 minutes at room temperature.
-
Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl salt, liberating the secondary amine for nucleophilic attack without competing with the amine for the aldehyde.
-
-
Iminium Ion Formation: Add cyclobutanecarbaldehyde (1.1 eq, 11 mmol) to the reaction mixture. Stir the solution for 1 hour at room temperature.
-
Causality: Pre-formation of the iminium ion is strictly required before the addition of the reducing agent. This temporal separation prevents the direct reduction of the unreacted aldehyde.
-
-
Selective Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq, 15 mmol) portion-wise over 10 minutes to manage mild exothermicity. Stir the reaction under a nitrogen atmosphere for 12 hours.
-
Quenching & Self-Validating Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 (30 mL). Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Causality: The basic quench neutralizes residual STAB and ensures the product remains in its free-base, organic-soluble form.
-
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Silica gel, gradient elution 0-20% EtOAc in Hexanes).
Protocol B: Downstream Elaboration via Suzuki-Miyaura Cross-Coupling
Objective: Introduce an aryl/heteroaryl pharmacophore at the C4 position of the synthesized building block.
-
Reagent Assembly: In an oven-dried Schlenk flask, combine 4-Bromo-2-(cyclobutylmethyl)isoindoline (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.2 eq, 1.2 mmol), Pd(dppf)Cl2 (0.05 eq, 0.05 mmol), and anhydrous K2CO3 (2.0 eq, 2.0 mmol).
-
Degassing: Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL). Degas the suspension via three rigorous freeze-pump-thaw cycles.
-
Causality: Dissolved oxygen must be completely excluded to prevent the oxidative deactivation of the delicate Pd(0) active catalytic species generated in situ.
-
-
Catalytic Cycle: Heat the mixture to 90°C for 8 hours under a positive nitrogen pressure.
-
Causality: The bidentate dppf ligand is specifically chosen because its large "bite angle" accelerates the reductive elimination step, which is otherwise the rate-limiting bottleneck when coupling sterically hindered ortho-substituted or fused-ring systems like the isoindoline C4 position.
-
-
Isolation: Cool to room temperature, dilute with EtOAc (20 mL), and filter the crude mixture through a tightly packed pad of Celite.
-
Causality: Celite filtration acts as a physical barrier to effectively remove precipitated palladium black and inorganic carbonate salts, preventing column fouling during subsequent chromatography.
-
Safety, Handling, and Storage
Based on toxicological data from its direct precursor, 4-bromoisoindoline hydrochloride[7], the following handling precautions must be observed:
-
GHS Classification: Skin Irritant (Category 2, H315), Eye Irritant (Category 2, H319), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H335).
-
Storage: Store the free base under an inert argon or nitrogen atmosphere at 2-8°C to prevent slow N -oxidation.
References
-
MDPI. "4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a". [Link]
-
Beilstein Journal of Organic Chemistry. "The chemistry of isoindole natural products". [Link]
-
PubChem - NIH. "4-Bromoindole | C8H6BrN | CID 676494". [Link]
-
PMC - NIH. "Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR".[Link]
-
Journal of Agricultural and Food Chemistry - ACS Publications. "Pharmacophore-Oriented Discovery of Novel 1,2,3-Benzotriazine-4-one Derivatives as Potent 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors". [Link]
-
Journal of Agricultural and Food Chemistry - ACS Publications. "Structure-Guided Discovery of Silicon-Containing Subnanomolar Inhibitor of Hydroxyphenylpyruvate Dioxygenase as a Potential Herbicide". [Link]
Sources
- 1. 1781102-55-3|8-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline|BLD Pharm [bldpharm.com]
- 2. CAS:1784358-96-84-Bromo-2-(cyclopropylmethyl)isoindoline-毕得医药 [bidepharm.com]
- 3. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]
Exact Mass and Molecular Weight Elucidation of 4-Bromo-2-(cyclobutylmethyl)isoindoline: A Technical Guide for High-Resolution Mass Spectrometry
Executive Summary
In the preclinical development of novel therapeutics, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable regulatory requirement. 4-Bromo-2-(cyclobutylmethyl)isoindoline is a complex, halogenated bicyclic scaffold often utilized in medicinal chemistry for its unique steric and electronic properties.
This technical whitepaper provides an in-depth mechanistic guide to determining the exact mass and average molecular weight of this compound. By bridging theoretical calculations with empirical High-Resolution Mass Spectrometry (HRMS) workflows, this guide establishes a self-validating protocol for confirming the identity and isotopic signature of brominated isoindoline derivatives.
Structural Deconstruction and Formula Derivation
Before executing mass calculations, we must deconstruct the molecule into its constituent substructures to derive the correct chemical formula. The causality of our analytical approach relies entirely on this foundational step.
-
The Isoindoline Core: The base structure is 2,3-dihydro-1H-isoindole. An unsubstituted isoindoline has the chemical formula C8H9N .
-
The 4-Bromo Substitution: A bromine atom replaces a hydrogen atom at the 4-position of the benzene ring. This shifts the core formula to C8H8BrN .
-
The 2-(Cyclobutylmethyl) Substitution: The nitrogen atom resides at the 2-position of the isoindoline ring. Alkylation of this secondary amine with a cyclobutylmethyl group ( −CH2−C4H7 , formula C5H9 ) replaces the amine proton.
-
Final Molecular Formula: C8H8BrN−H+C5H9=C13H16BrN .
Theoretical Mass Calculations: Average vs. Monoisotopic Mass
A critical distinction in mass spectrometry is the difference between the average molecular weight (used for stoichiometric weighing on a bench) and the exact monoisotopic mass (used for HRMS identification).
According to the International Union of Pure and Applied Chemistry (IUPAC), the monoisotopic mass is defined as the exact mass of an ion or molecule calculated using the mass of the principal (most abundant) isotope of each constituent element[1][2].
Average Molecular Weight Calculation
The average molecular weight accounts for the natural abundance of all isotopes for each element.
-
Carbon (C): 13×12.011=156.143
-
Hydrogen (H): 16×1.008=16.128
-
Bromine (Br): 1×79.904=79.904
-
Nitrogen (N): 1×14.007=14.007
-
Average Molecular Weight = 266.182 g/mol
Exact (Monoisotopic) Mass Calculation
For HRMS, we calculate the exact mass using the most abundant isotopes: 12C , 1H , 79Br , and 14N .
Table 1: Elemental Composition and Monoisotopic Mass Contributions
| Element | Principal Isotope | Exact Mass (Da) | Quantity | Total Contribution (Da) |
| Carbon | 12C | 12.000000 | 13 | 156.000000 |
| Hydrogen | 1H | 1.007825 | 16 | 16.125200 |
| Bromine | 79Br | 78.918336 | 1 | 78.918336 |
| Nitrogen | 14N | 14.003074 | 1 | 14.003074 |
| Total | 265.046610 Da |
Note: The exact monoisotopic mass of neutral 4-Bromo-2-(cyclobutylmethyl)isoindoline is 265.0466 Da .
The Isotopic Signature of Bromine in Mass Spectrometry
Bromine possesses a highly distinct isotopic signature that serves as a powerful diagnostic tool in mass spectrometry. Unlike most organic elements where the lightest isotope overwhelmingly dominates, naturally occurring bromine consists of two stable isotopes in a nearly 1:1 ratio: 79Br (50.69%) and 81Br (49.31%) [3].
Because the isoindoline nitrogen is highly basic, this compound will readily protonate in an Electrospray Ionization (ESI) source to form an [M+H]+ ion. The addition of a proton ( 1.007276 Da ) shifts the observed mass.
Table 2: Theoretical Isotopic Pattern for the [M+H]+ Ion
| Isotopic Species | Calculation | Theoretical m/z | Relative Intensity |
| [M(79Br)+H]+ (M peak) | 265.04661+1.007276 | 266.05389 | ~100% |
| [M(81Br)+H]+ (M+2 peak) | 267.04456+1.007276 | 268.05184 | ~97.3% |
When observing the mass spectrum, the presence of these twin peaks separated by exactly ∼1.998 Da provides immediate, self-validating confirmation that the molecule contains a single bromine atom.
Experimental Protocol: LC-ESI-HRMS Workflow
To empirically validate the calculated exact mass, the following step-by-step methodology utilizing Ultra-High-Performance Liquid Chromatography coupled to an Orbitrap Mass Spectrometer (UHPLC-Orbitrap-MS) is recommended.
Step 1: Sample Preparation
-
Weigh 1.0 mg of 4-Bromo-2-(cyclobutylmethyl)isoindoline standard.
-
Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.
-
Dilute the stock to a final concentration of using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid . Causality Note: Formic acid acts as a proton donor, maximizing the ionization efficiency of the basic isoindoline nitrogen to form the [M+H]+ precursor ion.
Step 2: UHPLC Separation Parameters
-
Column: C18 Reverse-Phase ( particle size). The lipophilic cyclobutylmethyl group ensures strong retention on a C18 stationary phase.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min .
Step 3: ESI-HRMS Acquisition
-
Ionization Mode: Electrospray Ionization, Positive mode (ESI+).
-
Capillary Voltage: 3.5 kV .
-
Desolvation Temperature: 350∘C .
-
Mass Analyzer: Orbitrap set to a resolving power of 70,000 FWHM at m/z 200 . Causality Note: High resolving power is mandatory to distinguish the target exact mass from isobaric background interferences (mass defect analysis).
-
Scan Range: m/z 100−500 .
Step 4: Data Processing & Mass Defect Analysis
-
Extract the ion chromatogram (XIC) for m/z 266.05389 with a narrow mass tolerance window of ±5 ppm .
-
Verify the presence of the M+2 peak at m/z 268.05184 .
-
Calculate the mass error ( Δppm ) between the theoretical and observed m/z . A mass error of <3 ppm confirms the elemental composition.
Mechanistic Visualization: HRMS Analytical Workflow
The following diagram illustrates the logical flow of the HRMS analytical process, from sample introduction to isotopic pattern matching.
Figure 1: Step-by-step LC-ESI-HRMS workflow for exact mass determination of brominated isoindolines.
Conclusion
The rigorous determination of the exact mass of 4-Bromo-2-(cyclobutylmethyl)isoindoline ( C13H16BrN ) requires a fundamental understanding of isotopic distribution and modern mass spectrometry techniques. While the average molecular weight ( 266.182 g/mol ) is necessary for synthetic stoichiometry, the exact monoisotopic mass ( 265.0466 Da ) and its corresponding [M+H]+ ions ( m/z 266.05389 and 268.05184 ) are the true analytical fingerprints. By employing the HRMS protocol outlined above, researchers can achieve high-confidence structural validation critical for downstream pharmaceutical development.
References
-
Definitions of terms relating to mass spectrometry (IUPAC Recommendations 2013) . Pure and Applied Chemistry. URL:[Link]
-
IUPAC Gold Book - monoisotopic mass . International Union of Pure and Applied Chemistry. URL:[Link]
Sources
A Technical Guide to Elucidating the Mechanism of Action for Novel Cyclobutylmethyl Isoindoline Derivatives
Introduction: The Isoindoline Scaffold and the Challenge of Mechanistic Deconvolution
The isoindoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous clinically approved drugs with applications ranging from oncology to inflammatory diseases.[1][2] Its rigid, bicyclic structure provides a versatile framework for introducing diverse functionalities, leading to a wide spectrum of biological activities.[1][3] The addition of a cyclobutylmethyl group to the isoindoline nitrogen often directs the compound's activity towards central nervous system (CNS) targets, a feature observed in high-affinity ligands for various receptors.
However, this structural versatility presents a significant challenge: there is no single, unifying mechanism of action for the entire class of cyclobutylmethyl isoindoline derivatives. A novel analog could be an immunomodulator, a neuroprotective agent, a potent enzyme inhibitor, or a specific receptor ligand.
This guide, designed for researchers and drug development professionals, eschews a rigid template. Instead, it presents a logical, field-proven workflow for systematically characterizing the mechanism of action of a novel cyclobutylmethyl isoindoline derivative. We will proceed from broad target profiling to deep, hypothesis-driven experimental validation, using the most probable targets for this chemical class—the Sigma and NMDA receptors—as detailed case studies.
Part 1: Initial Target Profiling and Hypothesis Generation
The first critical step is to cast a wide net to understand the compound's general biological footprint. This phase is designed to generate initial hypotheses and identify potential liabilities early in the discovery process.
Causality Behind Broad-Spectrum Screening
Before dedicating resources to specific, in-depth assays, it is essential to perform a broad-panel screen (e.g., a Eurofins SafetyScreen or similar service). This is not merely a safety check; it is a discovery tool. By testing the compound at a single high concentration (e.g., 10 µM) against a panel of 40-100 common CNS targets (receptors, transporters, ion channels), we can rapidly identify primary interactions and potential off-target effects. Significant inhibition (>50%) of a particular target in this screen provides the first data-driven hypothesis for the primary mechanism of action.
In Silico Target Prediction
Complementary to physical screening, computational methods can predict likely targets. Algorithms analyze the 3D structure of the novel derivative and compare it to databases of known ligands. Similarity to a known high-affinity sigma receptor ligand, for instance, would strongly suggest that this is a promising avenue for investigation.
Workflow for Initial Target Identification
The following workflow outlines a logical progression from a newly synthesized compound to a testable mechanistic hypothesis.
Caption: Workflow for initial target identification and hypothesis generation.
Part 2: Deep Dive - Elucidating Sigma Receptor Modulation
Based on extensive literature, sigma receptors (σ1 and σ2) are highly probable targets for isoindoline-based structures.[4][5] These unique proteins are not classical GPCRs but rather ligand-operated chaperone proteins, with the σ1 receptor (σ1R) being particularly important at the mitochondria-associated ER membrane (MAM), where it modulates calcium signaling and cellular stress responses.[5]
Protocol 1: Competitive Radioligand Binding Assay for σ1 and σ2 Receptors
This protocol is a self-validating system to determine the binding affinity (Ki) of the test compound for both sigma receptor subtypes, establishing potency and selectivity.
Objective: To quantify the affinity of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.
Materials:
-
Membrane Source: Guinea pig brain homogenates (high density of σ1R) or rat liver homogenates (high density of σ2R).
-
Radioligands:
-
For σ1R: -pentazocine (specific for σ1).
-
For σ2R: [³H]-DTG in the presence of 1 µM (+)-pentazocine to block σ1 sites.
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test compound stock solutions and serial dilutions.
-
96-well plates, filter mats (GF/B), and a scintillation counter.
Methodology:
-
Plate Setup: To each well of a 96-well plate, add:
-
50 µL Assay Buffer (for Total Binding).
-
50 µL of 10 µM Haloperidol (for Non-specific Binding).
-
50 µL of test compound at various concentrations (for Competition).
-
-
Add Radioligand: Add 50 µL of the appropriate radioligand (-pentazocine for σ1, [³H]-DTG for σ2) at a final concentration near its Kd (e.g., 1-2 nM).
-
Add Membranes: Add 100 µL of the membrane preparation (e.g., 150-200 µg protein/well). The total volume is now 200 µL.
-
Incubation: Incubate the plates for 120 minutes at room temperature with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Comparative Binding Affinities
Quantitative data should be summarized for clear comparison.
| Compound ID | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2 Ki / σ1 Ki) |
| Derivative-01 | 8.5 | 450 | 52.9 |
| Derivative-02 | 120 | 15.2 | 0.127 (σ2 selective) |
| (+)-Pentazocine | 2.1 | 3,500 | 1667 |
The σ1 Receptor Signaling Hub
Understanding the binding affinity is the first step. The next is to understand its functional consequence. The σ1R acts as a chaperone protein, interacting with numerous client proteins, including the IP3 receptor (IP3R), to modulate cellular signaling.
Caption: The σ1 receptor's role as a chaperone at the MAM interface.
Part 3: Deep Dive - Investigating NMDA Receptor Interaction
A hallmark of CNS drug discovery is polypharmacology. A compound with high affinity for sigma receptors may also interact with other targets. Notably, some sigma ligands are known to act as antagonists at the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor critical for synaptic plasticity and implicated in numerous neurological disorders.[6][7]
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a direct functional measure of the compound's effect on NMDA receptor activity.
Objective: To determine if the test compound inhibits NMDA-evoked electrical currents in neurons and to characterize the nature of this inhibition (e.g., open-channel block).
Materials:
-
Cell Culture: Primary hippocampal or cortical neurons cultured on coverslips.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose, 0.01 Glycine, 0 MgCl₂ (Mg²⁺-free to relieve natural channel block). pH adjusted to 7.4.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP. pH adjusted to 7.2.
-
Agonist: NMDA (100 µM).
-
Apparatus: Patch-clamp amplifier, microscope, micromanipulator, and perfusion system.
Methodology:
-
Establish Whole-Cell Configuration: Using a glass micropipette, form a high-resistance (>1 GΩ) seal with the membrane of a neuron. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the neuron's membrane potential at a negative holding potential (e.g., -70 mV).
-
Baseline Recording: Perfuse the neuron with the external solution and record any baseline currents.
-
Agonist Application: Perfuse the cell with the external solution containing 100 µM NMDA. This will evoke a large inward current (I_NMDA).
-
Compound Application: After a washout period, co-apply the NMDA agonist along with the test compound at various concentrations. Measure the reduction in the peak I_NMDA.
-
Test for Voltage-Dependency: Repeat the NMDA and compound application at different holding potentials (e.g., -40 mV, 0 mV, +40 mV). A greater block at more negative potentials is a hallmark of an open-channel blocker.[8][9]
-
Data Analysis:
-
Calculate the percentage of inhibition at each compound concentration.
-
Plot the percent inhibition against the log concentration of the compound to determine the IC50 value.
-
Plot the IC50 values against the holding potential to visualize voltage-dependency.
-
Visualizing the Mechanism: NMDA Receptor Open-Channel Block
An uncompetitive antagonist, or open-channel blocker, does not prevent the agonist (glutamate) from binding. Instead, it enters the ion channel pore once the channel is opened by the agonist, physically occluding the flow of ions like Ca²⁺ and Na⁺.[7]
Caption: Logical states of the NMDA receptor showing open-channel block.
Part 4: Synthesizing the Data for a Coherent Mechanism
The final step is to integrate the findings from binding and functional assays to construct a complete mechanistic narrative.
Causality and Correlation: It is crucial to correlate binding affinity with functional potency. If a compound has a σ1R Ki of 10 nM and an NMDA receptor IC50 of 5 µM (5000 nM), its primary mechanism of action at physiologically relevant concentrations is almost certainly mediated by the σ1 receptor. The NMDA receptor interaction would be considered a secondary or off-target effect.
Final Mechanistic Summary: The investigation culminates in a concise summary. For example:
"Cyclobutylmethyl isoindoline derivative X is a potent and selective σ1 receptor agonist (Ki = 10 nM, EC50 = 45 nM) with secondary, lower-potency activity as a voltage-dependent, uncompetitive antagonist of the NMDA receptor (IC50 = 5 µM at -70 mV). Its primary mechanism of action is the positive modulation of the σ1 receptor chaperone, likely impacting cellular calcium homeostasis and stress responses."
This systematic, multi-faceted approach ensures a robust and well-supported elucidation of the compound's mechanism, providing the critical insights necessary for further drug development.
References
-
Jadhav, M. et al. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. [Link][1][2][10]
-
Gushchina, O. et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules. [Link][3]
-
Al-Hadhrami, S. et al. (2024). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Journal of Biomolecular Structure and Dynamics. [Link][11][12]
-
Fletcher, S. et al. (2018). Investigating isoindoline, tetrahydroisoquinoline, and tetrahydrobenzazepine scaffolds for their sigma receptor binding properties. European Journal of Medicinal Chemistry. [Link][4]
-
Mesangeau, C. et al. (2011). Synthesis and pharmacological evaluation of indole-based sigma receptor ligands. European Journal of Medicinal Chemistry. [Link][5][13]
-
Saeed, M. et al. (1994). The actions of L-687,384, a sigma receptor ligand, on NMDA-induced currents in cultured rat hippocampal pyramidal neurons. Neuroscience Letters. [Link][6]
-
Hajipour, A. et al. (2014). Electron-Donating Para-Methoxy Converts a Benzamide-Isoquinoline Derivative into a Highly Sigma-2 Receptor Selective Ligand. Medicinal Chemistry. [Link][14]
-
Roth, B. et al. (2010). Structure-activity relationships for a novel series of citalopram analogues at monoamine transporters. Journal of Medicinal Chemistry. [Link][15]
-
Zakharov, A. et al. (2020). Molecular mechanisms of action determine inhibition of paroxysmal depolarizing shifts by NMDA receptor antagonists in rat cortical neurons. Neuropharmacology. [Link][8]
-
Parsons, C. et al. (1999). Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. Neuropharmacology. [Link][9]
-
Manallack, D. et al. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences. [Link][7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. Investigating isoindoline, tetrahydroisoquinoline, and tetrahydrobenzazepine scaffolds for their sigma receptor binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The actions of L-687,384, a sigma receptor ligand, on NMDA-induced currents in cultured rat hippocampal pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of action determine inhibition of paroxysmal depolarizing shifts by NMDA receptor antagonists in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and pharmacological evaluation of indole-based sigma receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electron-Donating Para-Methoxy Converts a Benzamide-Isoquinoline Derivative into a Highly Sigma-2 Receptor Selective Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical and Synthetic Profiling of 4-Bromo-2-(cyclobutylmethyl)isoindoline: A Technical Guide for Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 4-Bromo-2-(cyclobutylmethyl)isoindoline is a highly specialized, conformationally restricted bicyclic scaffold. It merges the structural rigidity of the isoindoline core with the lipophilic, metabolically stable profile of a cyclobutylmethyl appendage. Furthermore, the C4-bromine atom serves as an orthogonal reactivity handle, enabling late-stage divergent synthesis via transition-metal-catalyzed cross-coupling.
As a Senior Application Scientist, I have structured this guide to provide a deep dive into the physicochemical rationale, synthetic methodologies, and analytical validation required to successfully integrate this compound into your medicinal chemistry workflows.
Structural & Physicochemical Profiling
The architectural design of 4-Bromo-2-(cyclobutylmethyl)isoindoline is highly intentional. Every moiety serves a specific function in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties:
-
The Isoindoline Core: Unlike flexible aliphatic amines, the 2,3-dihydro-1H-isoindole system restricts the conformational space of the nitrogen atom. This reduces the entropic penalty upon target binding and forces the molecule out of "flatland," increasing the fraction of sp³ carbons ( Fsp3 ).
-
The Cyclobutylmethyl Group: Alkylation of the basic nitrogen is necessary to prevent unwanted hydrogen bond donation, which can limit blood-brain barrier (BBB) permeability. The cyclobutylmethyl group is specifically chosen over simple linear alkyls (like isobutyl) because the strained cyclobutane ring offers a unique balance of steric bulk and metabolic stability, significantly reducing vulnerability to CYP450-mediated α -oxidation.
-
The 4-Bromo Substituent: Bromine acts as a heavy, polarizable halogen that can occupy hydrophobic pockets in target proteins. More importantly, it is a premier leaving group for palladium-catalyzed cross-coupling [3].
Quantitative Physicochemical Data
The following table summarizes the calculated and estimated properties of the compound, validating its utility in lead-like chemical space.
| Property | Value | Implication for Drug Design |
| Molecular Formula | C₁₃H₁₆BrN | Core structural identity. |
| Molecular Weight | 266.18 g/mol | Optimal for fragment-based or lead-like space (Rule of 5 compliant). |
| Exact Mass | 265.05 Da | Critical parameter for HRMS analytical validation. |
| Estimated cLogP | ~4.2 | High lipophilicity; strongly favors BBB penetration and lipid solubility. |
| Topological Polar Surface Area (TPSA) | 3.24 Ų | Highly lipophilic, lacks hydrogen bond donors, maximizing passive diffusion. |
| Estimated pKa (Conjugate Acid) | ~8.4 | Maintains a protonated state at physiological pH (7.4), ensuring solubility. |
| Fraction sp³ ( Fsp3 ) | 0.46 | Excellent 3D character, improving target specificity and clinical success rates. |
Synthetic Methodology: A Self-Validating Workflow
The synthesis of 4-Bromo-2-(cyclobutylmethyl)isoindoline relies on a robust two-step sequence: reduction of 4-bromophthalimide followed by direct reductive amination.
Fig 1. Two-step synthetic workflow for 4-Bromo-2-(cyclobutylmethyl)isoindoline.
Protocol 1: Direct Reductive Amination
Objective: N-alkylation of 4-bromoisoindoline with cyclobutanecarbaldehyde. Causality & Rationale: Sodium triacetoxyborohydride, NaBH(OAc)3 , is selected over sodium cyanoborohydride ( NaBH3CN ) to avoid the generation of toxic cyanide byproducts. Furthermore, NaBH(OAc)3 exhibits superior kinetic selectivity for the reduction of the transient iminium ion over the starting aldehyde in weakly acidic media, preventing the formation of unwanted alcohol byproducts [1].
Step-by-Step Procedure:
-
Preparation: In an oven-dried 100 mL round-bottom flask under an inert N2 atmosphere, dissolve 4-bromoisoindoline (1.0 eq, 10 mmol, 1.98 g) in anhydrous 1,2-dichloroethane (DCE) (30 mL).
-
Iminium Formation: Add cyclobutanecarbaldehyde (1.05 eq, 10.5 mmol, 0.88 g) followed by glacial acetic acid (1.0 eq, 10 mmol, 0.60 g). Stir the mixture at room temperature for 30 minutes to drive the equilibrium toward the iminium ion.
-
Reduction: Portion-wise, add NaBH(OAc)3 (1.4 eq, 14 mmol, 2.97 g). The reaction is mildly exothermic; maintain the temperature at 20–25°C using a water bath.
-
In-Process Control (IPC) & Validation: After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL acetonitrile, and analyze via LC-MS. Self-Validation Criterion: The reaction is deemed complete when the starting mass (m/z 198/200, exhibiting a 1:1 Br isotope pattern) is depleted (<2% AUC) and the product mass (m/z 266/268) dominates the chromatogram.
-
Quench & Extraction: Carefully quench the reaction with saturated aqueous NaHCO3 (30 mL) until gas evolution ceases and the aqueous layer reaches pH ~8. Extract the aqueous phase with dichloromethane (3 x 20 mL).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via silica gel flash chromatography (gradient: 100% Hexanes to 80:20 Hexanes/EtOAc) to yield the pure target compound as a viscous oil or low-melting solid.
Application in Drug Discovery: Cross-Coupling Workflows
The primary utility of this building block lies in its C4-bromo handle, which serves as an anchor point for expanding the molecule via Suzuki-Miyaura cross-coupling.
Fig 2. Catalytic cycle for Suzuki-Miyaura cross-coupling utilizing the 4-bromo handle.
Protocol 2: Suzuki-Miyaura Functionalization
Objective: Arylation of the 4-position using an aryl boronic acid. Causality & Rationale: The 4-bromo position on an electron-rich isoindoline core can undergo sluggish oxidative addition compared to electron-deficient aryl halides. Therefore, Pd(dppf)Cl2 is selected as the precatalyst; its large bite angle facilitates the rate-limiting reductive elimination step, while a robust base ( K2CO3 ) ensures efficient transmetalation [2].
Step-by-Step Procedure:
-
Setup: Charge a 10 mL microwave vial with 4-Bromo-2-(cyclobutylmethyl)isoindoline (1.0 eq, 0.5 mmol), the desired aryl boronic acid (1.5 eq, 0.75 mmol), and K2CO3 (3.0 eq, 1.5 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq, 5 mol%).
-
Solvent: Add a thoroughly degassed mixture of 1,4-Dioxane/ H2O (4:1 v/v, 5 mL). Seal the vial with a crimp cap and purge with N2 for 5 minutes.
-
Heating: Heat the mixture in an oil bath at 90°C for 12 hours.
-
IPC & Validation: Monitor the reaction via TLC (80:20 Hexanes:EtOAc). Self-Validation Criterion: The starting material ( Rf ~0.6) must be fully consumed and replaced by a new, highly UV-active spot ( Rf ~0.4, depending on the boronic acid).
-
Workup: Cool to room temperature, dilute with EtOAc (10 mL), wash with water and brine, dry over MgSO4 , and concentrate for subsequent column chromatography.
Analytical Characterization Standards
To ensure the integrity of the synthesized building block before downstream application, the following analytical parameters must be met:
-
¹H NMR (400 MHz, CDCl₃): Look for the characteristic multiplet of the cyclobutane methine proton (~2.5 ppm) and the distinct AB system of the isoindoline benzylic protons (~3.9 - 4.1 ppm). The aromatic region will display a 3-spin system indicative of the 1,2,3-trisubstituted benzene ring.
-
LC-MS (ESI+): Must show the [M+H]+ peak at m/z 266.0 and 268.0 of equal intensity, confirming the presence of the single bromine isotope pattern.
-
HPLC Purity: >95% purity determined by UV absorption at 254 nm (using a standard C18 reverse-phase column, gradient 5% to 95% Acetonitrile in Water with 0.1% TFA over 10 minutes).
References
-
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: PubChem Compound Summary for CID 44228644, 4-Bromo-2,3-dihydro-1H-isoindole hydrochloride Source: National Center for Biotechnology Information (PubChem) URL: [Link]
Palladium-catalyzed cross-coupling with 4-Bromo-2-(cyclobutylmethyl)isoindoline
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-(cyclobutylmethyl)isoindoline
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 4-Bromo-2-(cyclobutylmethyl)isoindoline as a versatile building block in palladium-catalyzed cross-coupling reactions. The isoindoline scaffold is a privileged structure in medicinal chemistry, and the methodologies detailed herein offer robust pathways for its elaboration, enabling the rapid generation of diverse compound libraries for screening and lead optimization.
Introduction: The Strategic Value of the Isoindoline Core
The isoindoline motif is a foundational element in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional vector for substituent placement, making it an ideal scaffold for probing interactions with biological targets. The subject of this guide, 4-Bromo-2-(cyclobutylmethyl)isoindoline, is a strategically designed building block. The bromine atom at the 4-position serves as a versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, while the N-cyclobutylmethyl group enhances solubility and introduces a non-planar, lipophilic character often favorable for pharmacokinetic properties.
This guide moves beyond simple procedural lists, delving into the mechanistic rationale behind protocol design to empower scientists to not only execute these reactions but also to troubleshoot and adapt them for novel applications.
The Engine of Innovation: The Palladium Catalytic Cycle
At the heart of modern synthetic chemistry lies the palladium-catalyzed cross-coupling reaction, a technology so transformative it was recognized with the 2010 Nobel Prize in Chemistry.[2] The majority of these reactions proceed through a common, elegant catalytic cycle, which is essential to understand for rational optimization.
The cycle is generally understood to involve three key steps:[3][4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromo-isoindoline, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation (for Suzuki, Stille, etc.) or Coordination/Insertion (for Heck, Sonogashira): The coupling partner (e.g., an organoboron compound in a Suzuki reaction) transfers its organic group to the palladium center, displacing the halide.[6]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon or carbon-heteroatom bond and regenerating the active Pd(0) catalyst to continue the cycle.[7]
Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol: Synthesis of 2-(cyclobutylmethyl)-4-phenylisoindoline
| Reagent | Mol. Wt. | Amount (mg) | Mmol | Equiv. |
| 4-Bromo-2-(cyclobutylmethyl)isoindoline | 279.20 | 140 | 0.50 | 1.0 |
| Phenylboronic Acid | 121.93 | 91 | 0.75 | 1.5 |
| Pd(dppf)Cl₂ | 731.74 | 18.3 | 0.025 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 207 | 1.50 | 3.0 |
| 1,4-Dioxane | - | 4.0 mL | - | - |
| Water (degassed) | - | 1.0 mL | - | - |
Procedure:
-
To a flame-dried Schlenk tube or microwave vial, add 4-Bromo-2-(cyclobutylmethyl)isoindoline (140 mg, 0.50 mmol), phenylboronic acid (91 mg, 0.75 mmol), Pd(dppf)Cl₂ (18.3 mg, 0.025 mmol), and potassium carbonate (207 mg, 1.50 mmol).
-
Seal the vessel with a septum or cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.
-
Place the reaction mixture in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired product.
Application Protocol 2: Buchwald-Hartwig Amination for C(sp²)–N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals. [7][8]This reaction allows for the coupling of the 4-bromo-isoindoline with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles.
Causality and Experimental Choices
-
Catalyst System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are critical. Ligands like RuPhos or XantPhos form monoligated Pd(0) species that are highly active and promote the difficult C-N reductive elimination step. [7][9]G3 (third-generation) palladacycle precatalysts are often used for their high activity and ease of use.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile, forming the corresponding amide which then coordinates to the palladium center. Sodium tert-butoxide (NaOtBu) is a common choice. [9]For base-sensitive substrates, lithium bis(trimethylsilyl)amide (LHMDS) can be advantageous. [10]* Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.
Experimental Workflow: Buchwald-Hartwig Amination
Sources
- 1. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 2. nobelprize.org [nobelprize.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 4-Bromo-2-(cyclobutylmethyl)isoindoline in Medicinal Chemistry
An In-Depth Technical Guide
Foreword: The Convergence of a Privileged Scaffold and a Bioactive Moiety
In the landscape of modern drug discovery, the isoindoline core stands out as a "privileged scaffold," forming the structural foundation of numerous clinically significant therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable spectrum of biological activities, ranging from anti-cancer and anti-inflammatory to immunomodulatory and neuroprotective effects.[1][3] This guide delves into the potential applications of a specific, yet underexplored, derivative: 4-Bromo-2-(cyclobutylmethyl)isoindoline .
While direct literature on this exact molecule is sparse, its constituent parts—the 4-bromo-isoindoline core and the N-cyclobutylmethyl group—are well-documented in medicinal chemistry. The bromine atom at the 4-position not only influences the electronic properties of the aromatic ring but also serves as a versatile synthetic handle for further molecular elaboration, a crucial feature for generating compound libraries and developing targeted therapies like Proteolysis Targeting Chimeras (PROTACs).[4][5] Concurrently, the cyclobutylmethyl moiety is a known bioactive group, notably utilized in the design of synthetic cannabinoid receptor agonists, suggesting its potential to confer specific receptor interactions and metabolic profiles.[6]
This document, therefore, provides a forward-looking analysis based on established principles. It is designed for researchers, scientists, and drug development professionals, offering a scientifically grounded perspective on the potential of 4-Bromo-2-(cyclobutylmethyl)isoindoline as a valuable building block in the quest for novel therapeutics. We will explore its hypothesized utility, propose detailed synthetic protocols, and outline its potential application in cutting-edge drug discovery workflows.
Part 1: The Isoindoline Scaffold in Drug Discovery
The isoindoline nucleus is a bicyclic heterocyclic system that has proven to be a highly versatile template for drug design.[1] Its inherent structural rigidity and defined three-dimensional geometry provide a solid foundation for the precise positioning of pharmacophoric groups, enabling high-affinity interactions with biological targets.
Clinically Validated Precedent:
The therapeutic potential of the isoindoline scaffold is unequivocally validated by the commercial success of several blockbuster drugs.[2]
| Drug | Core Structure | Therapeutic Area |
| Thalidomide | Isoindoline-1,3-dione | Multiple Myeloma, Erythema Nodosum Leprosum[2][7] |
| Lenalidomide | Isoindolin-1-one | Multiple Myeloma[3] |
| Pomalidomide | Isoindoline-1,3-dione | Multiple Myeloma[7] |
| Apremilast | Isoindoline-1,3-dione | Psoriasis, Psoriatic Arthritis[7] |
These drugs, often referred to as immunomodulatory drugs (IMiDs), highlight the scaffold's role in targeting fundamental cellular processes, including protein degradation pathways.[8]
The Strategic Importance of the 4-Bromo Substituent:
The introduction of a bromine atom onto the isoindoline ring, as in 4-Bromo-2-(cyclobutylmethyl)isoindoline, is a key strategic decision in medicinal chemistry for several reasons:
-
Modulation of Physicochemical Properties: Halogenation can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity.[9]
-
Synthetic Versatility: The bromine atom is an excellent functional group for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the facile introduction of a wide variety of substituents, enabling extensive Structure-Activity Relationship (SAR) studies.
-
Vector for Further Elaboration: In the context of PROTACs and other bifunctional molecules, the bromo-group can serve as an attachment point for linkers, connecting the isoindoline moiety to other functional parts of the molecule.[4]
Part 2: The N-Cyclobutylmethyl Group: A Bioactive Component
The substituent at the 2-position of the isoindoline nitrogen is critical for defining the molecule's pharmacological profile. The cyclobutylmethyl group is a non-polar, sterically defined moiety that has been shown to influence receptor binding and activity.
Notably, the cyclobutylmethyl (CBM) side chain has been identified in a class of synthetic cannabinoid receptor agonists (SCRAs).[6] In these molecules, the CBM group plays a crucial role in binding to and activating cannabinoid receptors (CB1 and CB2). While the target of 4-Bromo-2-(cyclobutylmethyl)isoindoline is not presumed to be the cannabinoid system, the precedent demonstrates that this alkyl group can be effectively accommodated in protein binding pockets and can contribute significantly to a molecule's potency and efficacy.[6]
Part 3: Hypothesized Therapeutic Applications
By integrating the known properties of the 4-bromo-isoindoline scaffold with the bioactive potential of the N-cyclobutylmethyl group, we can hypothesize several promising avenues for research and development.
-
Oncology: Given the precedence of isoindoline-based drugs in treating multiple myeloma, derivatives of 4-Bromo-2-(cyclobutylmethyl)isoindoline could be explored as novel anti-cancer agents. The cyclobutylmethyl group could modulate binding to novel protein targets or improve cell permeability and metabolic stability.
-
Neurodegenerative Diseases: Isoindoline derivatives have been investigated as potential treatments for neurodegenerative disorders like Alzheimer's disease, partly through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] The lipophilic nature of the cyclobutylmethyl group may enhance blood-brain barrier penetration, a critical attribute for CNS-acting drugs.
-
Inflammatory Conditions: Apremilast, an isoindoline-based drug, is a successful anti-inflammatory agent.[7] New derivatives could be designed to target other key mediators of inflammation, with the 4-bromo position allowing for the introduction of moieties that target specific kinases or other pro-inflammatory proteins.
Part 4: Experimental Protocols
The following protocols are provided as a guide for the synthesis and potential application of 4-Bromo-2-(cyclobutylmethyl)isoindoline. These are foundational methods that can be optimized based on specific experimental goals.
Protocol 1: Synthesis of 4-Bromo-2-(cyclobutylmethyl)isoindoline
This protocol describes a standard N-alkylation procedure starting from the commercially available 4-Bromoisoindoline hydrochloride.[10][11]
Objective: To synthesize 4-Bromo-2-(cyclobutylmethyl)isoindoline.
Materials:
-
Cyclobutylmethyl bromide (or tosylate)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
To a solution of 4-Bromoisoindoline hydrochloride (1.0 eq) in anhydrous ACN or DMF (approx. 0.1 M), add a base such as K₂CO₃ (3.0 eq) or DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to neutralize the hydrochloride and liberate the free base.
-
Add cyclobutylmethyl bromide (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If using K₂CO₃, filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.
-
If using DIPEA, concentrate the reaction mixture directly under reduced pressure.
-
Partition the residue between DCM and saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 4-Bromo-2-(cyclobutylmethyl)isoindoline.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Base Selection: K₂CO₃ is a solid base that is easily filtered off, while DIPEA is a non-nucleophilic liquid base that is often used when reactants or products are sensitive to stronger bases. The choice depends on the scale and specific reactivity.
-
Solvent: ACN and DMF are polar aprotic solvents that are excellent for Sₙ2 reactions like N-alkylation, as they effectively solvate the cations while leaving the nucleophile (the isoindoline nitrogen) relatively free to react.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, separating the desired product from unreacted starting materials and by-products.
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of 4-Bromo-2-(cyclobutylmethyl)isoindoline.
Protocol 2: Application in Suzuki Cross-Coupling for Library Synthesis
This protocol demonstrates how 4-Bromo-2-(cyclobutylmethyl)isoindoline can be used as a key intermediate to generate a library of novel compounds via a Suzuki cross-coupling reaction.
Objective: To synthesize a 4-aryl-2-(cyclobutylmethyl)isoindoline derivative.
Materials:
-
4-Bromo-2-(cyclobutylmethyl)isoindoline (from Protocol 1)
-
An arylboronic acid or arylboronic acid pinacol ester (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., aqueous Na₂CO₃ or K₃PO₄)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 4-Bromo-2-(cyclobutylmethyl)isoindoline (1.0 eq), the arylboronic acid (1.5 eq), and the palladium catalyst (0.05-0.1 eq).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio) and the degassed aqueous base (e.g., 2M Na₂CO₃, 3.0 eq).
-
Heat the reaction mixture to 80-100 °C under the inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 2-16 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-aryl-2-(cyclobutylmethyl)isoindoline.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Trustworthiness and Self-Validation:
-
The progress of the reaction should be meticulously monitored by TLC or LC-MS to confirm the consumption of the starting material and the formation of the product.
-
The final product's identity and purity must be confirmed by comprehensive spectroscopic analysis. The disappearance of the characteristic isotopic pattern of the bromo-substituent in the mass spectrum and the appearance of new aromatic signals in the NMR spectrum serve as key validation points.
Diagram of Suzuki Coupling Application:
Caption: Application of 4-Bromo-2-(cyclobutylmethyl)isoindoline in Suzuki coupling.
Conclusion and Future Outlook
4-Bromo-2-(cyclobutylmethyl)isoindoline represents a promising, albeit currently understudied, chemical entity. By leveraging the robust history of the isoindoline scaffold in medicinal chemistry and the known bioactivity of the cyclobutylmethyl group, this compound serves as an excellent starting point for the development of novel therapeutics.[1][6] Its true potential lies in its utility as a versatile building block, where the 4-bromo position acts as a gateway to a vast and diverse chemical space. Future research should focus on synthesizing this compound and its analogs, followed by screening in various biological assays to uncover its full therapeutic potential across oncology, neurodegeneration, and inflammatory diseases.
References
- Benchchem. The Ascendant Role of Isoindoline Salts in Modern Medicinal Chemistry: A Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3EMSGXY4GIWHprsHuSf9q8IS7EVxHqvOG00YG7ZjY9_IL8j6y1fIyuUSNHzzWavgxo-1iKmDB2ECSBFGpoONCu1TIF-TOZnWrMRdv8MH4cCfFbr_eP1zB7kyeznH5VXuzKVG2QVFwxapbrrewtPgIDuLtHuDnidBgon81o7HB4Zj1FZe9lWFaYB4sFeQkn6YmSeWtALx4-kqUTpVQ7jW7Xt0aNgeCFpwWyDKVkr7wqDsaxA==]
- MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEduQGSOcwG-5ZEY0urk6xhwHvT7uS-0dG8xUfGWnuE-xOJttDCFDiXPtF7POQxfk4Q9lbCyBo4t6ds2ea_UFGWThFvfS26c3RYgXJlSx6UljxniIBdu3nJOUwtXKfC]
- Benchchem. potential applications of 5-(Bromomethyl)isoindoline in medicinal chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbqI77eLuUuevXnmtDXvCQV9ft6mj2nIEqpKF0wIDCJLH3u_LI3VGyylF0oj71eXQpI9qqVvU1ui2SBK8HfEcIcFFRXm8Kj4Oa1QVJoRuk1YSHzsvSyWD7iRxbON3FWHlJUFhXoOclCBNRdcGFIbOsqAH6iOfKPBj6ORDiY1S-866eevMD_Dw8IDEd2h8SpNjhgysIzQDMlA1v4-k5NhnHz8_KH9dF]
- ResearchGate. Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER4lZfoEGqNlmUZ44Vad_fZq6LRNWyAfRcpwQoaib4WW5Yjag-Sk6yKfc74hlLgycJzKP3jJkrPJLMSeVXGbi3CGSpgo64VS20Dyn_XTSUj9PqQDUUytnaAXQIHV3WV4TxTbkYzCrsW19pgonWZtAIzNRtnkdn-c5VUhN7sv6WL4Xg6b_GsS4re7a94l00_mVsuJNvPPt89_kYr6vTU5k5kd3lpG_KVhaSlo_smcQbnrf-R1f5NuIt3q46qZPK_MKVmHCqBIgd-UBu]
- MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAK_RFs4WZvlze3ZLHK7IRMQtuG_rduo25UnaMNoUqNEcLGZeng1kjksC37MmP1MllKIEP6LGg2sUONkL8sq6v_YC8xZSlnokY1n2FkfmNWvftRpIGMolKLFNJKNxiALJl_9gPqIrUTooBBISL1-QB6ft2XB6Bb1mJ369yEAfvpqfVOyp994QmZyRN_JnaOi7FP2mFtyYBoISTLgJZYBK6O3ixIujJkqFI66f-UArmRpqBshVYgEGkt7_Di17-IXL0Ww==]
- Taylor & Francis Online. SYNTHESIS AND CHARACTERIZATION OF NEW 2-SUBSTITUTED ISOINDOLINE DERIVATIVES OF α-AMINO ACIDS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMsu4qPwC1jGSMVeHXMcTGKUJEI4o-LyzvBXlD5bHR7E56Cn_wIDPSver_9y7UVK_ZqrtX7t6WRy3VuqFFm-vr2RudfNulp3anUP8HcAdo0w_M13Fu3-Hu3_hqY_Erh61B8X1Ij65ejVna4Jd2Iv-kyaG0UBngyA==]
- MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx9lzGK0nBz7jjz0_fgQvwgcJRwDKMriC8TN_SI5iFjlkfQE65VI7nmY7-CplmgLVDNSV6pWZ-EBq806NrfjrZFklUszrMfR61xjZ_WI5xX_fpsA-qutm9K6wp0Ai1IaaKXgQHBXIsNzmmlzg4]
- ACS Publications. Orthogonal Synthesis of Isoindole and Isoquinoline Derivatives from Organic Azides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr1Xk_91IrNBOpDm6bc6WeIbIxtfqIpyKMicUL6scKwZQJYDtByJJ3ks1D0NN5H8CMkAbiHO7axZFQzfuxruRLWF8-mGiwayg81BdPbNzM4ZAHRnTASn1sSvDZVIptyzw4fctc]
- Royal Society of Chemistry. Synthesis of 2-substituted-3-(1H-indol-3-yl)isoindolin-1-one derivatives in water under catalyst-free conditions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHFfiDfcPcjFo_TwUI3ihTV9sfQ3-meLQwoon9q_7_2445OaXn-eWQxNQXxaBkXyuOY138KFDEK0_7K8ey8JNVft6k1CAIo9pwXupTx5d8_urf13Aw79SXGIwLke-uYecNGwi02cEIcw_cexWQWyQX3yvHGY1peweK5xA=]
- PMC. Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzyNs9M_ZXtvpJqZZt2e9c9KwFCp82zw4OnwMsjiGysgJunzdRo4l2mjvTJ6DCQPThfyLTLYZsb8A_1eS9voLgoD6t_B3qyGhzntAWblQaalXXcblahAFlgibfcn3lrE9v9SteWy3r5159t3g=]
- Fluorochem. 4-Bromo-isoindoline hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj8pF-3vmM-PLWJTnj6BGOqJ6DzCoHr_IUM35FZvoP58CT3iSJrGhz656y4hJJby_DYZ4ynACjHb1SjEnlwtBZ59WEg3emkD5-9HyahyFGyFoFMIM2JXRW_1Sd9z6Qn_PoXCU=]
- ChemicalBook. The introduction of 4-bromoisoindolin-1-one. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBJpL5k1DJyEWJAnTeSn-Shi3o_p4EW-p9vQBcEWDHbNHsJ5Rl_t7IlT6k07QjSCe7BYjzyBZxiVwxLx3NN8I88JgJ7-ngddDesrT4TPNdeL69vkNj7iMDrKC7KWX9W0jM_avKRrexqnbxrI8g7cy_ENU31xfgADbDOrD9S-XoHiFp8b3knoc3tAWftGgW]
- FreiDok plus. Pharmacology, prevalence in Germany, and analytical data of cyclobutylmethyl‐ and norbornylmethyl‐type synthetic cannabinoid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBusUnofXeX4Z1ccPEwY-tcTJUPcl1iVNnN25fdeA079UA2ymm7MWWFBVSSjUWDICGZxR0O56ZffZyZVtN3XPPf6m5MkUWqFEvuPI8G6z46rD2TrJbep2vtsQlJTtvwDjsw_LDCMmVY0ZMgg95FSbtLFj5tx72lYCJlnzyWpclUncdgRYNFCE26EJYm9GSSbuCGU3tUWTfOC_8836GKK-YGbZzbVWgwkqjuudoAb9K2s12GCgnsH1qQZsM7ObZWWkLzf2-fo85qJxtYl3UULfgivMwHaZ2-1iIhhQ6kR8IZZVzZgzVLF8cA1HHd-M0d3WPa37R]
- Sigma-Aldrich. 4-Bromoisoindoline 95 923590-95-8. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVA4PPl56BMO9KyTuVc0YHU1FC1lLror9EUTXuTwvqVMUKxA8Do0M78Xt7G-sV8bT3qyYHKWQsGweHuuYKqQ6COusgXmEr64YkwPQb020zRisVZFJL3-k2wd8dX8BDiK-fhINJq0VRvs0ACgrEBxOnZZKm]
- Benchchem. A Comparative Guide to 6-Bromoindolin-4-ol and Other Bromo-Indole Isomers for Researchers and Drug Development Professionals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq0fdviGyEl0UkxnB5rS9vQzKS6pIceusLox6zGQJTzWG4fu-fgv1imA4jlq32a_rTsD36-Ca9fvmYEH1sBznHufWxrAOMpcb7BA3sx_P6LouygaQlAuVqwphnF0Hb9ubUDzFEwZhSVqv3D6XUcoRdTrAX3OB4t9BL5p0vfS_zQiniGp7aOD73FU23V4f48nLZ-xdA8VIJ50BcPg5UuML1ht8r0b1yR4oRz6P0ipGH3rJ-QELepibHILl2RrWr4p7cAq6lkSUhQCB32xiPUo06SzDgcrSTTfeI]
- ResearchGate. Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFySZaV_xP509axqBooLSwMu4ohadZT-x85wPFGjnfqopTDM06NSqO4aMediC1PON4y2rUtqH0ziQkAmx_i81LMJt2iOiqDlgmxmWNMFE_zN5IREMJLZW_kgF4F3PKWs4t0S5QyiR1V8LVHTlpyEc1PGJ6hetwFTUrUkTwCzbB1LtNxsmnGdC5achLPEQMxO_4M6DJIzJjTbdW6RRCUaveRcEXZXbsyxRt6ffC4PzDFgQR3S0WuQ-mvmuTrt_fpXT4EmoCwgLiV2ebwJEFTO3RlqwETU4HtpEOGNVEigujUw==]
- Google Patents. WO2020114482A1 - Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBWhZGpE7EYKAqwJa5vGaafNXA7KZOgbDiLOTR_2Ew9EqfApiOCmzXt7V1uJ4oUFcQqOzWGhMD_O1OmYqsp1oI8SOZbgLFWLvMmntCnHHfyGkkXe861a10SPUe96ETHt7AdA6N2TNK3mn533u0]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 7. preprints.org [preprints.org]
- 8. WO2020114482A1 - Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. 4-Bromoisoindolin 95% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing the Synthesis of 4-Bromo-2-(cyclobutylmethyl)isoindoline
Welcome to the Technical Support Center. Synthesizing N-alkylated isoindolines—specifically 4-bromo-2-(cyclobutylmethyl)isoindoline—presents unique chemoselectivity challenges. The highly nucleophilic nature of the isoindoline nitrogen often leads to unwanted overalkylation, while the presence of the aryl bromide moiety restricts the use of harsh reducing agents.
As a Senior Application Scientist, I have compiled this guide to provide you with field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to maximize your reaction yield and purity.
Synthetic Pathway Visualization
To establish a strategic baseline, we must evaluate the three primary synthetic routes. The diagram below illustrates the logical flow and risk factors associated with each pathway.
Fig 1: Synthetic pathways for 4-Bromo-2-(cyclobutylmethyl)isoindoline.
Quantitative Pathway Comparison
Choosing the right methodology dictates your downstream purification burden. Below is a comparative analysis of the three routes based on historical laboratory data.
| Synthetic Route | Typical Yield | Reaction Time | Primary Byproducts | Scalability |
| Reductive Amination | 75 - 85% | 4 - 12 h | Cyclobutylmethanol | Excellent |
| Direct Alkylation | 40 - 60% | 12 - 24 h | Quaternary ammonium salts | Moderate |
| Amidation-Reduction | 65 - 80% | 18 - 24 h (2 steps) | Debrominated isoindoline | Good |
Validated Experimental Protocols
A protocol is only as good as its built-in validation mechanisms. The following procedures include in-process controls (IPCs) to ensure the system self-validates before you proceed to workup.
Protocol A: Reductive Amination (Preferred Method)
Mechanistic Rationale: This route avoids the formation of quaternary ammonium salts. By utilizing sodium triacetoxyborohydride (NaBH(OAc)₃), the hydride source selectively reduces the protonated iminium ion over the unreacted aldehyde[1].
-
Free-Basing: Charge a dry, argon-purged flask with (1.0 eq)[2] and anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) and stir for 15 minutes at room temperature.
-
Iminium Formation: Add cyclobutanecarbaldehyde (1.1 eq). Critical Step: Allow the mixture to stir for 1–2 hours. Do not add the reducing agent immediately; giving the iminium ion time to form prevents the competitive reduction of the aldehyde.
-
Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 eq) over 10 minutes to manage mild exotherms. Stir at room temperature for 4–12 hours.
-
Validation Checkpoint: Pull an aliquot for LC-MS. The reaction is complete when the starting material mass (m/z 198.0) disappears, and the target mass appears (m/z [M+H]⁺ = 266.0 / 268.0), displaying the characteristic 1:1 bromine isotopic pattern.
-
Workup: Quench carefully with saturated aqueous NaHCO₃. Extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via silica gel chromatography (gradient of 0-20% EtOAc in Hexanes).
Protocol B: Direct Alkylation (Alternative Method)
Mechanistic Rationale: While simpler, direct alkylation of cyclic amines like isoindoline risks overalkylation[3]. Strict stoichiometric control and temperature regulation are required.
-
Preparation: Dissolve 4-bromoisoindoline hydrochloride (1.0 eq) in anhydrous DMF (0.3 M).
-
Basification: Add finely powdered K₂CO₃ (2.5 eq). Stir for 15 minutes.
-
Alkylation: Dropwise, add cyclobutylmethyl bromide (strictly 1.05 eq). Heating to 60°C is required due to the steric hindrance of the cyclobutylmethyl group.
-
Validation Checkpoint: Monitor by TLC (Hexanes:EtOAc 4:1). Stop the reaction immediately once the starting material (Rf ~0.1) is consumed to prevent the formation of baseline-polar quaternary salts.
-
Workup: Cool to room temperature. Dilute heavily with water (5x volume of DMF) to crash out the product/organics. Extract with EtOAc. Wash the organic layer with 5% aqueous LiCl or brine (5x) to remove residual DMF.
-
Purification: Dry, concentrate, and purify via column chromatography.
Troubleshooting & FAQs
Q1: My reductive amination is stalling at 50-60% conversion, and adding more NaBH(OAc)₃ doesn't help. What is going wrong? A: Stalling in this specific reaction is rarely a hydride deficiency. It is usually caused by the competitive reduction of cyclobutanecarbaldehyde to cyclobutylmethanol before the iminium ion can fully form. Solution: You must pre-form the iminium intermediate. Mix the isoindoline and aldehyde with a mild dehydrating agent (like 4Å molecular sieves or a catalytic amount of acetic acid) for 2 hours before introducing the NaBH(OAc)₃[1].
Q2: During the direct alkylation route, I am isolating a significant amount of a highly polar, water-soluble byproduct. How do I prevent this? A: You are observing the formation of a quaternary ammonium salt due to overalkylation[4]. Isoindoline is a highly nucleophilic secondary amine; once mono-alkylated, the resulting tertiary amine is still nucleophilic enough to react with excess cyclobutylmethyl bromide. Solution: If you must use direct alkylation, strictly limit the alkyl halide to 1.0–1.05 equivalents, switch to a bulkier/milder base like DIPEA instead of K₂CO₃, and lower the reaction temperature to 45°C, accepting a longer reaction time in exchange for chemoselectivity.
Q3: I attempted the Amidation-Reduction route and used LiAlH₄ to reduce the cyclobutanecarboxamide intermediate, but my LC-MS shows a mass missing the bromine atom. How can I retain the halogen? A: Lithium aluminum hydride (LiAlH₄) is a remarkably powerful reducing agent that frequently causes hydrodehalogenation of aryl bromides, especially at elevated temperatures or extended reaction times. Solution: Switch your reducing agent to Borane-Tetrahydrofuran complex (BH₃·THF) or Borane-Dimethylsulfide (BMS). Borane selectively and smoothly reduces amides to amines without cleaving the sensitive aryl C-Br bond.
References
-
Kong, J., et al. (2012). "Synthesis of the HCV Protease Inhibitor Vaniprevir (MK-7009) Using Ring-Closing Metathesis Strategy." The Journal of Organic Chemistry.[Link]
-
Martinez, A., et al. (2022). "Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis." National Center for Biotechnology Information (PMC).[Link]
-
Smith, R., et al. (2024). "Reductive Amination of Carbonyl C–C Bonds Enables Formal Nitrogen Insertion." The Journal of Organic Chemistry.[Link]
Sources
Technical Support Center: Optimizing Flash Chromatography for 4-Bromo-2-(cyclobutylmethyl)isoindoline
Welcome to the advanced troubleshooting center for the purification of 4-Bromo-2-(cyclobutylmethyl)isoindoline . This molecule presents a classic chromatographic challenge: it features a highly lipophilic core (cyclobutylmethyl group and bromine atom) paired with a basic tertiary amine (isoindoline nitrogen). This combination frequently leads to severe bandbroadening, tailing, and poor resolution from structurally similar synthetic byproducts (such as debrominated analogs or unreacted secondary amines) when using standard purification techniques.
This guide provides causally-driven troubleshooting steps, self-validating protocols, and data-backed optimization strategies to ensure high-purity isolation.
Diagnostic Workflow for Isoindoline Purification
Fig 1. Diagnostic decision matrix for basic isoindoline derivative purification.
Frequently Asked Questions & Troubleshooting
Q1: Why does my 4-Bromo-2-(cyclobutylmethyl)isoindoline exhibit severe tailing and poor recovery on standard normal-phase silica?
The Causality: Standard silica gel acts as a Brønsted acid due to the presence of surface silanol groups (pKa ~4.5–6.5). The tertiary amine of your isoindoline derivative is basic. When the compound enters the column, an acid-base interaction occurs, protonating the amine. This shifts the separation mechanism from predictable lipophilic adsorption to a strong electrostatic ion-exchange interaction. The compound effectively anchors to the acidic sites and bleeds off slowly, resulting in broad, tailing peaks and diminished yields (1[1]).
Q2: How do I properly implement a mobile phase modifier to resolve this streaking?
The Causality: To prevent the isoindoline from interacting with the silanols, you must introduce a "sacrificial base" into the mobile phase. Triethylamine (TEA) is highly mobile and competitively binds to the acidic silanol sites, neutralizing them before your target compound can interact. The Fix: Add 0.5% to 2% (v/v) TEA to your Hexane/Ethyl Acetate solvent system (2[2]). TEA is vastly preferred over ammonium hydroxide for normal-phase chromatography due to its superior solubility in non-polar organic solvents (3[3]).
Q3: Adding 1% TEA improved peak shape, but I still cannot separate the target from the debrominated byproduct. What is the next step?
The Causality: Mobile phase modifiers fix peak shape but do not fundamentally alter the selectivity of bare silica. The debrominated byproduct (2-(cyclobutylmethyl)isoindoline) has a nearly identical polarity profile to the brominated target. The Fix: You must change the stationary phase. Switch to an amine-functionalized silica (e.g., KP-NH), which provides a permanently basic environment and alters the retention mechanism. If that fails, Reversed-Phase (C18) chromatography is highly effective at separating halogens from their non-halogenated counterparts based purely on lipophilicity (4[4]).
Q4: My compound appears to be degrading during normal-phase purification (evidenced by off-diagonal spots on a 2D TLC). How can I prevent this?
The Causality: Isoindolines can be chemically sensitive to acidic environments, leading to oxidation or ring-opening decomposition during prolonged exposure to bare silica (5[5]). The Fix: Abandon standard silica. Utilize basic alumina or amine-functionalized silica, which offer a gentler, acid-free environment that preserves the structural integrity of the isoindoline core.
Experimental Protocols (Self-Validating Systems)
Protocol A: Normal-Phase Purification with Sacrificial Amine Modifier
Use this protocol when processing large quantities of crude material where standard silica is the only economical option.
-
Solvent Preparation: Prepare a binary gradient system of Hexane (Solvent A) and Ethyl Acetate (Solvent B). Add exactly 1.0% (v/v) Triethylamine (TEA) to both solvent reservoirs.
-
Column Equilibration (Critical Checkpoint): Flush the bare silica column with at least 3 to 5 Column Volumes (CV) of the initial mobile phase (e.g., 90% Hexane / 10% EtOAc + 1% TEA).
-
Self-Validation Check: Collect a few drops of the column effluent and test it with pH paper. The effluent must register as basic (pH > 8). If it is neutral or acidic, the silanol sites are not yet fully neutralized; continue flushing until basicity is confirmed.
-
-
Sample Loading: Dissolve the crude 4-Bromo-2-(cyclobutylmethyl)isoindoline in the minimum volume of the initial mobile phase. Load directly onto the column head.
-
Elution: Run a shallow gradient (e.g., 10% to 40% EtOAc over 15 CVs). The target compound will elute with sharp peak symmetry.
-
Post-Run Processing: Pool the target fractions and evaporate under high vacuum (rotary evaporation followed by Schlenk line) to ensure complete removal of the volatile TEA, which can otherwise interfere with NMR analysis.
Protocol B: High-pH Reversed-Phase (C18) Purification
Use this protocol when separating the target from closely related structural analogs (e.g., debrominated impurities).
-
Solvent Preparation: Prepare HPLC-grade Water (Solvent A) and Acetonitrile (Solvent B). Add 0.1% TEA to both reservoirs.
-
Equilibration: Equilibrate the C18 column with 3 CVs of 5% B.
-
Sample Loading: Dissolve the crude mixture in DMSO or Acetonitrile (ensure no precipitation occurs upon injection).
-
Elution: Execute a gradient from 10% B to 95% B over 20 CVs. The brominated target will elute significantly later than the debrominated impurity due to the added lipophilicity of the heavy halogen.
-
Validation Check: Analyze fractions via LC-MS. The target mass should correspond to the characteristic 1:1 isotopic bromine doublet (M and M+2).
Quantitative Data Summaries
Table 1: Stationary Phase Performance Metrics for Basic Isoindolines
| Stationary Phase | Retention Mechanism | Peak Shape Quality | Resolution Potential (Analogs) | Recommended Use Case |
| Bare Silica (Standard) | Adsorption + Ion-Exchange | Poor (Severe Tailing) | Low | Not recommended without modifiers. |
| Silica + 1% TEA | Pure Adsorption | Good | Moderate | Bulk purification of crude reaction mixtures. |
| Amine-Functionalized Silica | Pure Adsorption | Excellent | Moderate to High | Acid-sensitive compounds; avoiding TEA in fractions. |
| Reversed-Phase (C18) | Hydrophobic Partitioning | Excellent (at high pH) | Very High | Separating brominated target from debrominated byproducts. |
Table 2: Mobile Phase Modifiers Comparison
| Modifier | Typical Conc. | Volatility / Removal | Compatibility | Primary Drawback |
| Triethylamine (TEA) | 0.5% - 2.0% | High (Removable via vacuum) | Normal & Reversed Phase | Strong odor; can suppress MS ionization if not removed. |
| Ammonium Hydroxide | 0.1% - 1.0% | Very High | Reversed Phase (Aqueous) | Immiscible with highly non-polar solvents (e.g., Hexanes). |
| Formic Acid | 0.1% | High | Reversed Phase | Protonates amines, causing early elution and poor retention on C18. |
References
-
Successful flash chromatography Source: Biotage URL:[Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL:[Link]
-
Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography Source: WordPress (Chemistry Blog) URL:[Link]
Sources
Stability and long-term storage optimization for 4-Bromo-2-(cyclobutylmethyl)isoindoline
Technical Support Center: 4-Bromo-2-(cyclobutylmethyl)isoindoline
This guide provides in-depth technical support for the stability and long-term storage optimization of 4-Bromo-2-(cyclobutylmethyl)isoindoline. The information herein is synthesized from established chemical principles and data from closely related structural analogs to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 4-Bromo-2-(cyclobutylmethyl)isoindoline?
A1: The stability of 4-Bromo-2-(cyclobutylmethyl)isoindoline can be influenced by several factors, primarily:
-
Atmospheric Exposure: Like many amine-containing compounds, prolonged exposure to air can lead to gradual oxidation. The isoindoline ring system can be susceptible to oxidation[1].
-
Moisture: The presence of moisture can be detrimental. While this specific compound is not explicitly documented as hygroscopic, the hydrochloride salt of the parent 4-Bromoisoindoline is known to be hygroscopic[2]. Absorbed water can promote hydrolysis or other degradation pathways.
-
Light: Certain aromatic and brominated compounds can be light-sensitive[3]. Photodegradation can occur, potentially leading to the formation of colored impurities or loss of potency.
-
Temperature: Elevated temperatures can accelerate the rate of any potential degradation reactions. Thermal decomposition may lead to the release of hazardous gases such as nitrogen oxides and hydrogen halides[2][4].
Q2: What are the ideal long-term storage conditions for this compound?
A2: Based on data for structurally similar compounds, the following conditions are recommended for optimal long-term stability:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and slow down potential oxidative processes[5][6]. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent oxidation by displacing air and moisture[3]. |
| Container | Tightly Sealed, Amber Glass Vial | To protect from moisture, air, and light[3][4][7]. |
| Location | Dry, Well-Ventilated Area | To prevent moisture ingress and ensure safety[3][4]. |
Q3: Is 4-Bromo-2-(cyclobutylmethyl)isoindoline compatible with common laboratory solvents?
A3: While specific solubility data is not available, isoindoline derivatives are generally soluble in a range of organic solvents. However, for long-term storage, it is crucial to store the compound as a solid. If a stock solution is prepared, it should be used as fresh as possible. For choice of solvent in experiments, consider that polar aprotic solvents can influence reactivity[8]. Avoid prolonged storage in solution, as this can accelerate degradation.
Q4: What are the signs of degradation I should look for?
A4: Visual inspection can often provide the first clues of degradation. These include:
-
Change in Color: The appearance of a yellow or brown tint in a previously white or off-white solid.
-
Clumping or Caking: This may indicate moisture absorption.
-
Insolubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble.
-
Discrepancies in Analytical Data: Changes in NMR, LC-MS, or other analytical profiles compared to a fresh sample.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the handling and use of 4-Bromo-2-(cyclobutylmethyl)isoindoline.
Issue 1: Inconsistent Experimental Results or Loss of Compound Activity.
-
Potential Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at 2-8°C, under an inert atmosphere, and protected from light and moisture.
-
Perform Quality Control: Analyze the compound using a suitable analytical method (e.g., HPLC, LC-MS, or ¹H NMR) to check for purity and the presence of degradation products. Compare the results with the certificate of analysis or data from a fresh sample.
-
Use a Fresh Aliquot: If possible, use a new, unopened vial of the compound to repeat the experiment.
-
Solution Stability: If working with stock solutions, prepare them fresh before each experiment. Avoid repeated freeze-thaw cycles.
-
Issue 2: The compound has changed color (e.g., from white to yellow/brown).
-
Potential Cause: This is a strong indicator of oxidation or other chemical degradation.
-
Troubleshooting Steps:
-
Assess Purity: The discolored material should be considered suspect. Analyze its purity as described above.
-
Consider Purification: Depending on the nature of the impurity and the requirements of the experiment, repurification (e.g., by column chromatography or recrystallization) may be an option. However, this may not always be feasible or practical.
-
Discard if Necessary: For sensitive applications, it is often best to discard the discolored material and obtain a fresh batch to ensure the integrity of the experimental results.
-
Issue 3: The compound appears clumpy or has a different physical texture.
-
Potential Cause: Moisture absorption. The hydrochloride salt of the parent amine is known to be hygroscopic[2].
-
Troubleshooting Steps:
-
Drying: The material can be dried under a high vacuum for several hours. A desiccant like phosphorus pentoxide can be used in the vacuum desiccator.
-
Proper Handling: When handling the compound, ensure it is done in a dry environment (e.g., a glove box or under a stream of inert gas). Minimize the time the container is open to the atmosphere.
-
Storage Review: Re-evaluate the storage container and sealing method to ensure it is airtight.
-
Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure
-
Aliquotting: Upon receiving the compound, if it is in a large quantity, it is advisable to aliquot it into smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere during repeated use.
-
Inert Atmosphere: Place the opened vials in a glove box or a desiccator that can be purged with an inert gas (Argon or Nitrogen).
-
Purging: Purge the vials with the inert gas for several minutes to displace any air and moisture.
-
Sealing: Tightly seal the vials with high-quality, chemically resistant caps. Parafilm can be used as an additional sealant around the cap.
-
Labeling: Clearly label each vial with the compound name, date, and any other relevant information.
-
Refrigeration: Place the sealed vials in a refrigerator at 2-8°C.
Protocol 2: Preparation of a Stock Solution for Immediate Use
-
Equilibration: Remove the vial from the refrigerator and allow it to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: Weigh the desired amount of the compound quickly and accurately in a fume hood[8].
-
Dissolution: Add the appropriate solvent to the solid and ensure complete dissolution. Sonication may be used if necessary.
-
Use: Use the freshly prepared solution immediately for the best results.
-
Short-Term Storage: If the solution needs to be stored for a short period (a few days), it should be kept at 2-8°C and protected from light. However, fresh preparation is always preferred.
Visualizations
Caption: Optimal Storage and Handling Workflow.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Bromoisoquinoline.
- Fisher Scientific. (2010, November 5). Safety Data Sheet: 4-Bromoisoindoline hydrochloride.
- Micallef, A. S., et al. (n.d.). Brominated isoindolines: precursors to functionalised nitroxides. RSC Publishing.
- ThermoFisher Scientific. (2025, September 15). Safety Data Sheet.
- Georganics. (2011, January 24). 4-BROMOINDOLE Safety Data Sheet.
- Micallef, A. S., et al. (2025, August 10). Brominated isoindolines: Precursors to functionalised nitroxides.
- Benchchem. (n.d.). tert-Butyl 4-bromo-1-oxoisoindoline-2-carboxylate | CAS 658683-18-2.
- Loba Chemie. (2016, May 6). 4-BROMOACETANILIDE FOR SYNTHESIS MSDS.
- Fluorochem. (n.d.). 4-Bromo-isoindoline hydrochloride.
- CDH Fine Chemical. (n.d.). 4-Bromo Anisole CAS No 104-92-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- NextSDS. (n.d.). 4-Bromo-2-tosylisoindoline ,97% — Chemical Substance Information.
- National Institutes of Health. (n.d.).
- PubChemLite. (n.d.). 4-bromo-2-methylisoindolin-1-one (C9H8BrNO).
- National Institutes of Health. (n.d.). Degradation of substituted indoles by an indole-degrading methanogenic consortium. PMC.
- Guidechem. (n.d.). 4-BROMO-ISOINDOLINE HCL 923590-95-8 wiki.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-tosylisoindoline | 127168-83-6.
- Fisher Scientific. (2009, September 26). Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). 4-Bromo-isoindoline HCl | CAS 923590-95-8.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Sigma-Aldrich. (n.d.). 4-Bromoisoindoline 95 923590-95-8.
- PubMed. (2025, March 24). Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2. PubMed.
- Organic Chemistry Portal. (n.d.). Synthesis of isoindolines.
Sources
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. georganics.sk [georganics.sk]
- 4. fishersci.com [fishersci.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-Bromoisoindoline hydrochloride 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. tert-Butyl 4-bromo-1-oxoisoindoline-2-carboxylate|CAS 658683-18-2 [benchchem.com]
Advanced Scaffold Comparison: 4-Bromo-2-(cyclobutylmethyl)isoindoline vs. Standard Halogenated Isoindolines in Synthesis
As a Senior Application Scientist, I frequently evaluate building blocks that can streamline the synthesis of complex active pharmaceutical ingredients (APIs). In modern medicinal chemistry, the isoindoline core is a highly privileged scaffold, frequently appearing in kinase inhibitors, acid-sensing ion channel (ASIC) inhibitors, and epigenetic modulators[1][2].
When designing synthetic routes, the choice of the starting halogenated isoindoline dictates the efficiency, yield, and step economy of the entire campaign. This guide objectively compares the pre-functionalized 4-Bromo-2-(cyclobutylmethyl)isoindoline against traditional alternatives like N-Boc-4-bromoisoindoline and 5-bromoisoindoline , providing mechanistic insights, comparative data, and self-validating experimental protocols.
Structural & Mechanistic Rationale
The 4-Bromo Position vs. 5-Bromo Position
Halogenated isoindolines typically present the reactive handle at either the 4- or 5-position. While 5-bromoisoindolines are sterically unhindered and highly reactive in cross-coupling[3], the 4-bromo position offers a distinct geometric vector. Substitution at the 4-position forces the incoming aryl or amine group into closer proximity with the saturated pyrrolidine ring. This steric crowding restricts bond rotation, locking the molecule into a bioactive conformation that is highly sought after for targeting tight kinase hinge regions (e.g., Bruton's tyrosine kinase, Btk)[2].
The Cyclobutylmethyl Advantage (LipE & ADME)
The N-cyclobutylmethyl group is not merely a protecting group; it is a strategic pharmacokinetic motif. In lead optimization, maximizing Lipophilic Efficiency (LipE) is critical[4].
-
Metabolic Stability: Unlike straight-chain alkyls (e.g., N-butyl) or N-methyl groups, the cyclobutylmethyl moiety resists rapid CYP450-mediated N-dealkylation due to the steric bulk and C-H bond strength of the cyclobutane ring[5][6].
-
Electronic Effects in Catalysis: The N-Boc group is electron-withdrawing, which can slow down the reductive elimination step in palladium catalysis. In contrast, the N-cyclobutylmethyl group is electron-donating, enriching the isoindoline aromatic system and facilitating rapid oxidative addition of the C-Br bond during Suzuki and Buchwald-Hartwig couplings.
Figure 1: Synthetic step-economy comparison between N-Boc-protected and pre-functionalized isoindolines.
Comparative Performance Data
To objectively evaluate these scaffolds, we compare their performance in standard library-building reactions. The pre-installation of the cyclobutylmethyl group eliminates two downstream steps (deprotection and alkylation), which traditionally suffer from over-alkylation byproducts and yield attrition[7][8].
Table 1: Quantitative Comparison of Isoindoline Scaffolds in Synthesis
| Scaffold | Steps to N-Alkyl Target | Suzuki Coupling Yield (Avg) | Buchwald-Hartwig Yield (Avg) | Electronic Influence on Pd Cycle |
| 4-Bromo-2-(cyclobutylmethyl)isoindoline | 1 | 82 - 88% | 75 - 80% | Electron-rich; accelerates oxidative addition. |
| N-Boc-4-bromoisoindoline | 3 | 70 - 75% | 60 - 68% | Electron-withdrawing; requires stronger bases. |
| 5-Bromo-2-methylisoindoline | 1* | 85 - 90% | 80 - 85% | Less sterically hindered, but lacks LipE benefits. |
*Yields based on standard phenylboronic acid and morpholine couplings. 5-Bromo-2-methylisoindoline lacks the ADME advantages of the cyclobutylmethyl group.
Experimental Protocols: Self-Validating Workflows
The following protocols are engineered for high reproducibility. Every step includes a causality explanation and a self-validating checkpoint to ensure scientific integrity.
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Form a C-C bond at the sterically hindered 4-position while maintaining the integrity of the cyclobutylmethyl tertiary amine.
Reagents:
-
4-Bromo-2-(cyclobutylmethyl)isoindoline (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)
-
K₂CO₃ (2.0 equiv, 2.0 mmol)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)
Step-by-Step Methodology:
-
Preparation & Degassing: Charge a Schlenk flask with the isoindoline, arylboronic acid, and K₂CO₃. Add the solvent mixture. Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via formation of a reactive boronate complex.
-
Deoxygenation: Sparge the mixture with Argon for 15 minutes. Causality: Oxygen rapidly deactivates Pd(0) to Pd(II) oxides, killing the catalytic cycle and promoting boronic acid homocoupling.
-
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal and heat to 90 °C for 4–6 hours.
-
Self-Validation (In-Process): Monitor via TLC (Hexane/EtOAc 3:1). The starting bromide is UV-active (254 nm). The product will appear as a new, more polar spot (due to the added aryl system).
-
Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.
-
Self-Validation (Analytical): LC-MS should display the [M+H]+ peak of the target. ¹H NMR will show the disappearance of the characteristic doublet of the 4-bromo proton and the appearance of the multiplet corresponding to the new aryl ring.
Protocol B: Buchwald-Hartwig Amination
Objective: Form a C-N bond at the 4-position using a secondary amine.
Reagents:
-
4-Bromo-2-(cyclobutylmethyl)isoindoline (1.0 equiv)
-
Secondary Amine (e.g., Morpholine) (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
NaOtBu (1.5 equiv)
-
Solvent: Anhydrous Toluene (0.1 M)
Step-by-Step Methodology:
-
Inert Atmosphere: In a glovebox or using standard Schlenk techniques, combine all solid reagents. Causality: NaOtBu is highly hygroscopic; moisture will quench the base and hydrolyze the catalyst.
-
Ligand Selection: We utilize XPhos because its bulky, electron-rich dicyclohexylphosphine moiety is specifically designed to facilitate reductive elimination from sterically hindered ortho-substituted aryl halides.
-
Reaction: Add anhydrous toluene and the secondary amine. Heat at 100 °C for 8 hours.
-
Self-Validation (Visual & Analytical): The reaction mixture will shift from a dark purple/red (characteristic of Pd₂(dba)₃) to a golden yellow/brown as the active Pd(0)-XPhos species forms and turns over. Complete consumption of the starting material is confirmed via LC-MS.
Figure 2: Mechanistic pathway of the Pd-catalyzed cross-coupling highlighting substrate entry.
Conclusion
For drug development professionals optimizing for both synthetic efficiency and favorable pharmacokinetic profiles, 4-Bromo-2-(cyclobutylmethyl)isoindoline represents a superior building block compared to standard N-Boc or unfunctionalized bromo-isoindolines. By front-loading the installation of the lipophilicity-enhancing cyclobutylmethyl group, chemists can bypass low-yielding late-stage alkylations, directly access advanced cross-coupling intermediates, and rapidly generate high-quality, LipE-optimized compound libraries.
References
- Current time information in Pasuruan, ID. (n.d.). Google Search.
- Cascade C–H‐Alkenylation‐Intramolecular Aminative Cyclization of Benzylsulfonamides for Synthesis of Isoindoline Cores. (2025). ResearchGate.
- 4-BROMO-ISOINDOLINE HCL 923590-95-8 wiki. (n.d.). Guidechem.
- Identification of Isoform 2 Acid-Sensing Ion Channel Inhibitors as Tool Compounds for Target Validation Studies in CNS. (n.d.). PMC - NIH.
- TERT-BUTYL 5-BROMOISOINDOLINE-2-CARBOXYLATE | 201940-08-1. (2025). ChemicalBook.
- Brominated isoindolines: Precursors to functionalised nitroxides. (2025). ResearchGate.
- Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using (Cyclobutylmethyl)(methyl)amine. (2025). Benchchem.
- The thermodynamic basis for the use of lipophilic efficiency (LipE) in enthalpic optimizations. (2013). ResearchGate.
- Discovery, Optimization, and Preclinical Pharmacology of EP652, a METTL3 Inhibitor with Efficacy in Liquid and Solid Tumor Models. (2025). Journal of Medicinal Chemistry - ACS Publications.
- Characterization of Opioid Agonist Morphine Derivatives with Emphasis on Medicinal Chemistry. (2024). MTMT.
- WO2016065226A1 - Indole carboxamides compounds useful as kinase inhibitors. (2016). Google Patents.
Sources
- 1. Identification of Isoform 2 Acid-Sensing Ion Channel Inhibitors as Tool Compounds for Target Validation Studies in CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2016065226A1 - Indole carboxamides compounds useful as kinase inhobitors - Google Patents [patents.google.com]
- 3. TERT-BUTYL 5-BROMOISOINDOLINE-2-CARBOXYLATE | 201940-08-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Magyar Tudományos Művek Tára [m2.mtmt.hu]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Isoform 2 Acid-Sensing Ion Channel Inhibitors as Tool Compounds for Target Validation Studies in CNS - PMC [pmc.ncbi.nlm.nih.gov]
4-Bromo-2-(cyclobutylmethyl)isoindoline proper disposal procedures
Professional Laboratory Disposal and Handling Protocols for 4-Bromo-2-(cyclobutylmethyl)isoindoline
As a Senior Application Scientist, ensuring the safe and compliant disposal of complex pharmaceutical intermediates is just as critical as their synthesis. 4-Bromo-2-(cyclobutylmethyl)isoindoline is a specialized halogenated building block frequently utilized in the drug development pipeline, particularly in the synthesis of bioactive heterocycles and enzyme inhibitors[1].
Because this compound features a covalently bound bromine atom and a basic isoindoline nitrogen, it cannot be treated as standard organic waste. Its disposal requires strict adherence to halogenated organic waste protocols to prevent environmental contamination, hazardous cross-reactions, and regulatory penalties[2][3].
Chemical Profiling & Waste Categorization
Before initiating any disposal protocol, it is critical to understand the physicochemical profile of the waste stream. The table below summarizes the quantitative and qualitative data necessary for proper waste categorization.
| Property | Specification | Operational Implication |
| Chemical Name | 4-Bromo-2-(cyclobutylmethyl)isoindoline | Must be explicitly written on all GHS waste labels[4]. |
| Waste Stream Category | Halogenated Organic Waste[2] | Strict segregation from non-halogenated solvents is required[2]. |
| Key Structural Hazards | Aryl bromide (halogen), tertiary amine | Generates corrosive HBr gas upon thermal degradation[3]. |
| Incompatibilities | Strong oxidizers, strong acids, ketones | Risk of exothermic reactions; do not mix with acetone[5]. |
| Primary Disposal Method | High-Temperature Incineration | Requires permitted facilities with alkaline exhaust scrubbers[6]. |
Mechanistic Rationale for Segregation (E-E-A-T)
Why must this compound be strictly segregated from non-halogenated waste? When 4-Bromo-2-(cyclobutylmethyl)isoindoline undergoes thermal degradation during standard incineration, the carbon-bromine bond cleaves, generating highly corrosive hydrogen bromide (HBr) gas[3]. Standard municipal or non-halogenated waste incinerators cannot handle these emissions. Specialized Treatment, Storage, and Disposal Facilities (TSDFs) equipped with alkaline scrubbers are required to neutralize the acidic exhaust[6].
The Self-Validating System of Segregation: If halogenated waste is inadvertently mixed with non-halogenated streams (such as ethanol or acetone), the entire bulk mixture must be legally reclassified as halogenated waste[2]. This drastically increases institutional disposal costs. Furthermore, mixing concentrated halogenated organics with ketones under basic conditions can trigger exothermic haloform-type reactions, posing an immediate laboratory fire and pressure-buildup risk[2]. By enforcing strict point-of-generation segregation, you create a self-validating safety loop that ensures regulatory compliance and operational safety.
Step-by-Step Disposal Methodology
Phase 1: Point-of-Generation Segregation
-
Identify the Waste Stream: Confirm the waste contains 4-Bromo-2-(cyclobutylmethyl)isoindoline. Designate a specific, chemically compatible container exclusively for Halogenated Organic Waste [2].
-
Verify Compatibility: Ensure no strong oxidizers, strong acids, or incompatible non-halogenated solvents are present in the collection vessel to prevent pressure generation[5].
Phase 2: Primary Containment & Labeling 3. Select the Container: Use a leak-proof container made of High-Density Polyethylene (HDPE) or amber glass[7]. Do not use metal containers, as trace HBr or amine degradation products can cause severe corrosion[7]. 4. Apply GHS Labeling: Affix a standardized "Hazardous Waste" label immediately upon adding the first drop of waste. Explicitly list the full chemical name ("4-Bromo-2-(cyclobutylmethyl)isoindoline") and its estimated concentration[4]. Never use abbreviations or structural formulas on waste labels.
Phase 3: Interim Storage (Satellite Accumulation Area) 5. Secondary Containment: Place the sealed waste container inside a secondary containment tray (e.g., a polyethylene bin) to capture potential leaks and prevent environmental discharge[4]. 6. Environmental Controls: Store the container in a cool, well-ventilated Satellite Accumulation Area (SAA) away from direct sunlight and ignition sources[5]. Keep the container tightly closed at all times except when actively adding waste[4].
Phase 4: Institutional Transfer & Final Disposal 7. EHS Notification: Once the container reaches 90% capacity, or within 72 hours of being filled, submit a waste pickup request to your institutional Environmental Health and Safety (EHS) department[4]. 8. Licensed Incineration: EHS will manifest the waste to a permitted contractor for high-temperature incineration[2][6]. Under no circumstances should this compound be disposed of down the drain or in regular trash[7][8].
Waste Management Workflow
Workflow for the segregation, containment, and disposal of halogenated isoindoline waste.
References
-
Structure-Guided Discovery of Silicon-Containing Subnanomolar Inhibitor of Hydroxyphenylpyruvate Dioxygenase as a Potential Herbicide Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]
-
Guidelines for Solvent Waste Recycling and Disposal Source: Hazardous Waste Experts URL:[Link]
-
Hazardous Chemical Waste Management Guidelines Source: Columbia University Environmental Health and Safety URL:[Link]
-
Better Guide to Minimizing Waste in Laboratories Source: American Chemical Society (ACS) URL:[Link]
-
Hazardous Waste and Disposal Considerations Source: American Chemical Society (ACS) URL:[Link]
Sources
Essential Safety Protocols: A Guide to Handling 4-Bromo-2-(cyclobutylmethyl)isoindoline
Hazard Assessment and Inferred Risk Profile
The primary hazards associated with 4-Bromo-2-(cyclobutylmethyl)isoindoline are extrapolated from its structural components: the isoindoline ring system and the aromatic bromine substituent. Brominated heterocyclic compounds are frequently categorized as irritants and can be harmful upon exposure.[1][2] Data from analogues like 4-Bromoisoindoline hydrochloride and other brominated aromatics suggest that this compound should be handled as a hazardous substance.[3][4][5]
The anticipated hazard profile is summarized below. It is imperative to treat the compound as if it possesses all these characteristics until specific toxicological data becomes available.
| Hazard Classification (Inferred) | Category (Anticipated) | Rationale & Representative Sources |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[5][6] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[5][7][8] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3][4][5][6] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[3][4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[3][7][8] |
During combustion, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide (HBr) may be released.[7][9][10]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the risks of chemical exposure through inhalation, dermal contact, or accidental splashes.[11] The selection of PPE must be tailored to the specific laboratory task being performed.
Core PPE Requirements (Minimum for all operations)
-
Hand Protection: Nitrile or neoprene gloves are required. For handling significant quantities or during procedures with a high risk of splashing, double-gloving is strongly recommended. Contaminated gloves must be removed and disposed of properly, followed by hand washing.[10]
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[12] When handling bulk quantities or performing reactions that could splash, a face shield must be worn in addition to safety goggles.[3][12]
-
Body Protection: A clean, buttoned laboratory coat is the minimum requirement.[13] For tasks involving larger quantities (>10g) or significant splash potential, a chemically resistant apron should be worn over the lab coat.
Task-Specific PPE Recommendations
| Laboratory Task | Engineering Control | Gloves | Eye/Face Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | General Ventilation | Single Pair (Nitrile) | Safety Glasses | Lab Coat | Recommended: N95 Respirator (in case of damaged container)[12] |
| Weighing (Solid) | Fume Hood / Ventilated Balance Enclosure | Double Pair (Nitrile) | Safety Goggles | Lab Coat | Required if outside of containment: N95 Respirator. |
| Solution Preparation | Chemical Fume Hood | Double Pair (Nitrile) | Safety Goggles & Face Shield | Lab Coat & Chemical Apron | Not required within a functioning fume hood. |
| Reaction/Synthesis | Chemical Fume Hood | Double Pair (Nitrile) | Safety Goggles & Face Shield | Lab Coat & Chemical Apron | Not required within a functioning fume hood. |
| Spill Cleanup | N/A | Heavy-duty Nitrile/Butyl | Safety Goggles & Face Shield | Chemical Resistant Coverall/Suit | Required: Air-purifying respirator (APR) with organic vapor/acid gas cartridges. |
Safe Handling & Operational Workflow
Adherence to a structured workflow is critical for minimizing exposure and preventing contamination. The following diagram outlines the lifecycle of handling 4-Bromo-2-(cyclobutylmethyl)isoindoline in a laboratory setting.
Caption: Logical workflow from receipt to disposal of the chemical.
Step-by-Step Protocols
A. Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the container in a tightly closed, designated area that is cool, dry, and well-ventilated.[4]
-
Recommended storage temperature is between 2-8°C.[14]
-
Store away from incompatible materials, particularly strong oxidizing agents.[3][7][9]
B. Handling and Use:
-
All handling of the solid compound or its solutions must be performed inside a certified chemical fume hood.
-
Ensure that eyewash stations and safety showers are located close to the workstation.[9]
-
Avoid creating dust when handling the solid material.
-
Do not eat, drink, or smoke in the handling area.[10][14] Wash hands thoroughly after handling.[4]
C. Spill Management:
-
Small Spill (Solid): Gently sweep up the material, avoiding dust generation. Place into a sealed, labeled container for hazardous waste disposal.
-
Small Spill (Liquid/Solution): Absorb with an inert material (e.g., vermiculite, sand, or earth).[9] Scoop the material into a sealed, labeled container for disposal.
-
Large Spill: Evacuate the area immediately. Prevent entry. Contact your institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill without appropriate training and respiratory protection.
Decontamination and Waste Disposal
Proper disposal is a critical final step to ensure laboratory and environmental safety.
Decontamination:
-
All glassware and equipment that have been in contact with the compound should be rinsed with an appropriate solvent (e.g., acetone, ethanol) in the fume hood. The rinsate must be collected as hazardous waste.
-
Work surfaces should be wiped down with a suitable solvent and then cleaned with soap and water.
Waste Disposal:
-
Dispose of all waste materials (solid compound, solutions, contaminated PPE, and cleaning materials) in accordance with local, state, and federal regulations.
-
All waste containing this compound must be collected in a clearly labeled, sealed container for halogenated organic waste.[3][7] Do not mix with other waste streams unless explicitly permitted by your EHS department.
Emergency First Aid Procedures
In case of any exposure, seek immediate medical attention and provide the attending physician with the available safety information.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[3][7] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[3][4][7] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[3][7][8] |
| Ingestion | Do NOT induce vomiting.[9] Rinse mouth with water. Call a physician or poison control center immediately.[3][7] |
References
-
Title: 4-Bromo-2-methylisoindolin-1-one — Chemical Substance Information. Source: NextSDS. URL: [Link]
-
Title: Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. Source: ACS Publications. URL: [Link]
-
Title: 2-(4-Bromo-3-methylbutyl)isoindoline-1,3-dione. Source: PubChem, National Center for Biotechnology Information. URL: [Link]
-
Title: Personal protective equipment in your pharmacy. Source: Alberta College of Pharmacy. URL: [Link]
-
Title: Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide-Bromate Couple in an Aqueous Medium | Request PDF. Source: ResearchGate. URL: [Link]
-
Title: Working with Hazardous Chemicals. Source: Organic Syntheses. URL: [Link]
-
Title: Bromination. Source: ACS GCI Pharmaceutical Roundtable Reagent Guides. URL: [Link]
-
Title: Personal protective equipment for preparing toxic drugs. Source: GERPAC. URL: [Link]
-
Title: Personal Protective Equipment (PPE) for Industrial Chemicals. Source: Respirex International. URL: [Link]
-
Title: GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Source: ZSMU. URL: [Link]
-
Title: 8 Types of PPE to Wear When Compounding Hazardous Drugs. Source: Provista. URL: [Link]
-
Title: (PDF) Brominated isoindolines: Precursors to functionalised nitroxides. Source: ResearchGate. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bromination - Wordpress [reagents.acsgcipr.org]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. nextsds.com [nextsds.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. Personal protective equipment for preparing toxic drugs [gerpac.eu]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 14. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
